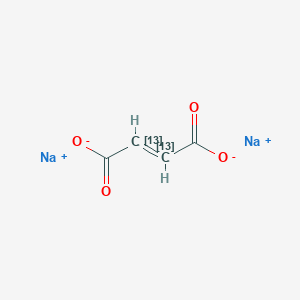
2,6-Dimethylpyridine-3,4-diamine
Descripción general
Descripción
2,6-Dimethylpyridine-3,4-diamine is a chemical compound that contains a total of 21 bonds, including 10 non-H bonds, 6 multiple bonds, 6 aromatic bonds, 1 six-membered ring, 2 primary amines (aromatic), and 1 Pyridine .
Molecular Structure Analysis
The molecular structure of 2,6-Dimethylpyridine-3,4-diamine consists of a six-membered heterocyclic ring with five carbon atoms and one nitrogen atom . The arrangement of atoms is similar to that of benzene, except that one of the carbon-hydrogen rings has been replaced by a nitrogen atom .Physical And Chemical Properties Analysis
2,6-Dimethylpyridine-3,4-diamine is a powder with a melting point of 181-186°C . It has a molecular weight of 137.18 .Aplicaciones Científicas De Investigación
1. Ion Mobility Spectrometry
2,6-Dimethylpyridine derivatives have been studied in ion mobility spectrometry, where their positive ion mobility spectra were analyzed in air at various temperatures. These compounds, including derivatives like 2,6-di-t-butyl pyridine, demonstrated significant insights into the behavior of protonated molecules and their mobility under different conditions, which is essential for chemical standards in mobility spectrometry (Eiceman, Nazarov, & Stone, 2003).
2. Polymer Synthesis and Properties
2,6-Dimethylpyridine derivatives are key in synthesizing novel polymers. For instance, compounds like 2,6-bis(3'-trifluoromethyl-p-aminobiphenyl ether)pyridine have been used to create fluorinated polyimides with notable solubility, low water absorption rates, and high thermal stability. These properties make these polymers suitable for various industrial applications (Madhra, Salunke, Banerjee, & Prabha, 2002).
3. Fluorescent Polyimides
Derivatives like 4-(4,4′-diaminotriphenylamine)-2,6-bis(4-methylphenyl)pyridine have been synthesized and used to prepare polyimides with high glass transition temperatures and excellent thermal stability. These polymers demonstrate unique fluorescence properties, making them potential candidates for applications in photonics and optoelectronics (Wang, Liou, Liaw, & Huang, 2008).
4. Cationic Polymerization
2,6-Dimethylpyridine has been instrumental in the living cationic polymerization of vinyl monomers, showcasing its ability to stabilize growing carbocations and influence polymerization processes. This application is crucial in materials science for creating polymers with specific characteristics (Higashimura, Okamoto, Kishimoto, & Aoshima, 1989).
5. Characterization of Acid Surfaces
In research involving the characterization of acid surfaces, 2,6-Dimethylpyridine has been used for adsorption studies on various materials, including γ-Al2O3 and decationated Y zeolites. These studies help in understanding different types of Lewis and Bronsted sites, crucial for catalysis and surface science (Corma, Rodellas, & Fornés, 1984).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Mode of Action
It is known that the compound is involved in a three-component reaction with p-n-dimethylaminobenzaldehyde and phenylhydrazine, resulting in the formation of bis(biarylhydrazone) .
Biochemical Pathways
The compound’s role in the formation of bis(biarylhydrazone) suggests it may influence pathways involving these types of structures .
Propiedades
IUPAC Name |
2,6-dimethylpyridine-3,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-4-3-6(8)7(9)5(2)10-4/h3H,9H2,1-2H3,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIRTVLYRIHDHES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)C)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60602009 | |
| Record name | 2,6-Dimethylpyridine-3,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60602009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3726-26-9 | |
| Record name | 2,6-Dimethylpyridine-3,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60602009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Magnesium;5-(methylamino)-2-[[(2S,3R,5R,6S,8R,9R)-3,5,9-trimethyl-2-[(2S)-1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-1,3-benzoxazole-4-carboxylate](/img/structure/B1628573.png)

![2-(4-Bromo-phenoxymethyl)-[1,3]dioxolane](/img/structure/B1628575.png)





